![molecular formula C17H24N4O2S B2375984 3-butyl-4-[(E)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione CAS No. 691385-05-4](/img/structure/B2375984.png)
3-butyl-4-[(E)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-butyl-4-[(E)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione is a useful research compound. Its molecular formula is C17H24N4O2S and its molecular weight is 348.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Molecular Interactions
The triazole derivatives exhibit varied molecular structures and interactions. For instance, Ji Wu et al. (2001) analyzed a triazole compound, revealing a planar triazole ring with weak intramolecular and intermolecular interactions, such as C—H⋯S and O—H⋯N hydrogen bonds (Ji Wu et al., 2001). Similarly, McCarrick et al. (1999) investigated Schiff base derivatives of triazole, highlighting the planarity of the triazole rings and hydrogen-bonded dimer formations (McCarrick et al., 1999).
Antimicrobial and Antifungal Properties
Several studies have identified antimicrobial and antifungal properties in triazole derivatives. Dogan et al. (1997) synthesized triazole derivatives and found significant antibacterial activity against Gram-positive bacteria (Dogan et al., 1997). Wu et al. (2019) discovered that some novel Schiff bases showed in vitro antifungal activities against plant fungi, with one compound being more effective than Fluconazole (Wu et al., 2019).
Structural Characterization and Synthesis
Ghassemzadeh et al. (2005) characterized and synthesized triazole-based Schiff bases and their copper(I) complexes, providing insights into the molecular and crystalline structures of these compounds (Ghassemzadeh et al., 2005).
Tautomerism and Biological Activities
Süleymanoğlu et al. (2017) explored thiol-thione tautomerism in triazole derivatives and evaluated their antileishmanial activity, indicating potential in antiparasitic applications (Süleymanoğlu et al., 2017).
Corrosion Inhibition
Al-amiery et al. (2020) studied a triazole derivative for its corrosion inhibition properties on mild steel, demonstrating significant inhibition efficiency (Al-amiery et al., 2020).
Pharmacological Applications
Wadher et al. (2015) synthesized triazole derivatives and evaluated their antianxiety activity, finding some compounds to be highly active (Wadher et al., 2015).
Properties
IUPAC Name |
3-butyl-4-[(E)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-5-6-7-16-19-20-17(24)21(16)18-11-13-8-9-14(23-12(2)3)15(10-13)22-4/h8-12H,5-7H2,1-4H3,(H,20,24)/b18-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPECOEPWZWBQPY-WOJGMQOQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NNC(=S)N1N=CC2=CC(=C(C=C2)OC(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=NNC(=S)N1/N=C/C2=CC(=C(C=C2)OC(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
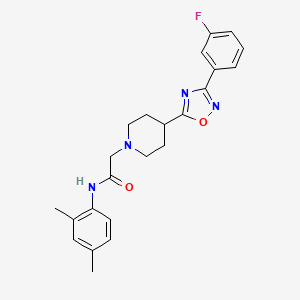

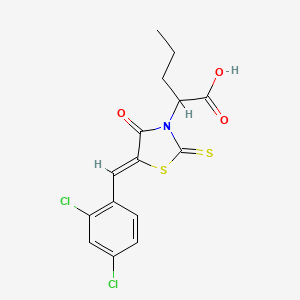
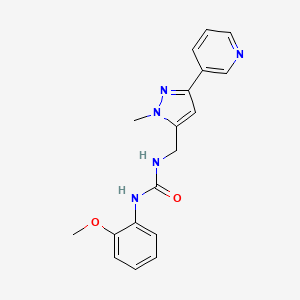
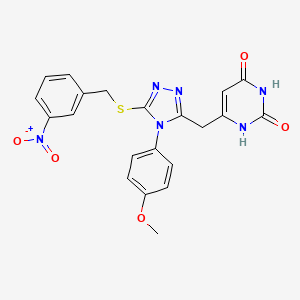
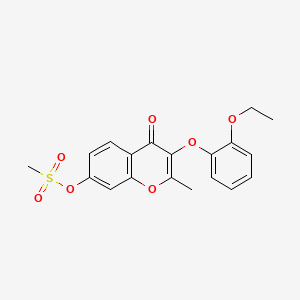
![N-(2,5-dimethoxyphenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2375910.png)
![[(2-Pyrrolidin-1-ylethyl)thio]acetic acid hydrochloride](/img/no-structure.png)
![Tert-butyl 2-[4-(aminomethyl)-1,1-dioxothian-4-yl]acetate](/img/structure/B2375912.png)
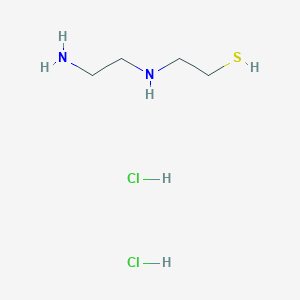

![3-Methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride](/img/structure/B2375919.png)


